molecular formula C10H17N3 B13222374 1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine

1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine

Cat. No.: B13222374
M. Wt: 179.26 g/mol
InChI Key: NDNQHFRCVUQFEI-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane ring with a methyl group and an amine group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine typically involves the formation of the imidazole ring followed by the attachment of the cyclohexane ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or cyclohexane ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole amines.

Scientific Research Applications

1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and functional materials.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(1H-Imidazol-2-yl)-2-methylcyclohexan-1-amine
  • 1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine
  • 1-(1H-Imidazol-2-yl)-5-methylcyclohexan-1-amine

Uniqueness: 1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine is unique due to the specific position of the methyl group on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-4-methylcyclohexan-1-amine

InChI

InChI=1S/C10H17N3/c1-8-2-4-10(11,5-3-8)9-12-6-7-13-9/h6-8H,2-5,11H2,1H3,(H,12,13)

InChI Key

NDNQHFRCVUQFEI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=NC=CN2)N

Origin of Product

United States

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